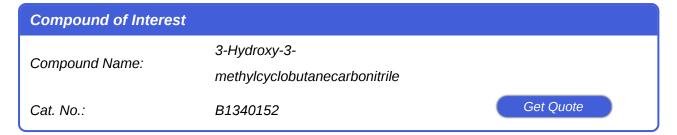


Application Note: NMR Spectroscopic Analysis of 3-hydroxy-3-methylcyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of **3-hydroxy-3-methylcyclobutanecarbonitrile**. Due to the limited availability of public experimental NMR data for this specific compound, this note presents a combination of predicted spectral data based on established chemical shift principles for analogous structures and generalized experimental protocols for acquiring high-quality NMR spectra.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for **3-hydroxy-3-methylcyclobutanecarbonitrile**. These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.80 - 2.95	m	1H	H1
~2.40 - 2.55	m	2H	H2 (cis)
~2.15 - 2.30	m	2H	H2 (trans)
~1.45	S	3H	СНз
~2.0 (broad)	S	1H	ОН

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	DEPT-135	Assignment
~122.0	-	C4 (CN)
~70.0	-	C3
~40.0	CH ₂	C2
~30.0	CH₃	CH₃
~25.0	СН	C1

Experimental Protocols

The following are generalized protocols for conducting a comprehensive NMR analysis of **3-hydroxy-3-methylcyclobutanecarbonitrile**.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of 3-hydroxy-3-methylcyclobutanecarbonitrile.
- Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.



 Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

1D NMR Spectroscopy

- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans.
- 13C NMR:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
- DEPT-135:
 - Pulse Program: Standard DEPT-135 pulse sequence.
 - Parameters: Use similar spectral width and acquisition parameters as the standard ¹³C
 NMR. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

2D NMR Spectroscopy

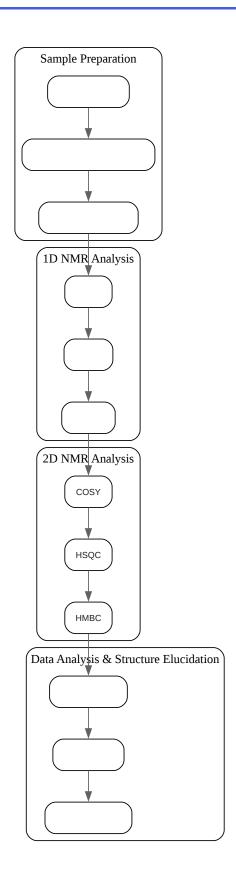


- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton spin-spin couplings.
 - Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').
 - Parameters: Typically 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). 2-4 scans per increment are usually sufficient.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify one-bond proton-carbon correlations.
 - Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
 - Parameters: Set the ¹³C spectral width to encompass all carbon signals and the ¹H spectral width as in the 1D proton spectrum. Typically 1024 data points in F2 and 256 increments in F1, with 2-8 scans per increment.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-3 bond) proton-carbon correlations.
 - Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
 - Parameters: Similar to HSQC, but with a long-range coupling delay optimized for J-couplings of 4-10 Hz. The number of scans per increment may need to be increased (8-16) for weaker correlations.

Visualizations

The following diagrams illustrate the experimental workflow and the expected NMR correlations for **3-hydroxy-3-methylcyclobutanecarbonitrile**.

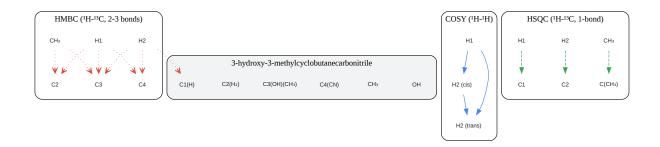




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Caption: Experimental workflow for NMR analysis.





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Caption: Key expected NMR correlations.

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